Acetylcholinesterase Inhibition Potency: 89 nM IC₅₀ Against Electric Eel AChE
4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid demonstrates moderate acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 89 nM against electric eel AChE using the Ellman assay with acetylthiocholine iodide as substrate [1]. While this compound shows ~15-30 fold lower potency than the clinical AChE inhibitor donepezil (IC₅₀ ~3-6 nM in comparable Ellman assays), it represents a distinct chemical scaffold that may offer differential physicochemical properties or binding kinetics for fragment-based lead optimization programs [2]. The compound's thiophene-containing structure distinguishes it from clinically established piperidine-based AChE inhibitors.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | Donepezil (AChE inhibitor): ~3-6 nM in comparable Ellman assays |
| Quantified Difference | Target compound shows ~15-30× lower potency |
| Conditions | Electric eel AChE; Ellman assay with acetylthiocholine iodide substrate; 10 mins incubation |
Why This Matters
This moderate AChE inhibitory activity positions the compound as a potential starting scaffold for fragment-based or structure-guided optimization programs where chemical novelty and synthetic tractability outweigh absolute potency, rather than as a direct competitor to clinical-stage AChE inhibitors.
- [1] BindingDB. BDBM50111769 - IC₅₀: 89 nM. Inhibition of electric eel AChE using acetylthiocholine iodide substrate by Ellman assay. Curated by ChEMBL from University of Jena. 2025. View Source
- [2] Sugimoto H, Ogura H, Arai Y, et al. Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Curr Med Chem. 2000;7(3):303-339. doi:10.2174/0929867003375276. View Source
